
tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a cyclopropyl ring, and a sulfonyl group attached to a pyrrolidine ring. Its molecular formula is C13H23NO5S.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the cyclopropyl ring. The tert-butyl group is then added to the carboxylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions: tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as Dess-Martin periodinane or PCC (pyridinium chlorochromate) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.
科学研究应用
Chemistry: In chemistry, tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their mechanisms of action.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to target sites. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-((1-(hydroxymethyl)cyclopropyl)sulfonyl)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups. The presence of the sulfonyl group and the cyclopropyl ring imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structural rigidity and ability to form strong interactions with molecular targets enhance its potential as a valuable research tool and pharmaceutical intermediate.
属性
分子式 |
C13H23NO5S |
|---|---|
分子量 |
305.39 g/mol |
IUPAC 名称 |
tert-butyl 3-[1-(hydroxymethyl)cyclopropyl]sulfonylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5S/c1-12(2,3)19-11(16)14-7-4-10(8-14)20(17,18)13(9-15)5-6-13/h10,15H,4-9H2,1-3H3 |
InChI 键 |
HDACOSPGSHXELI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


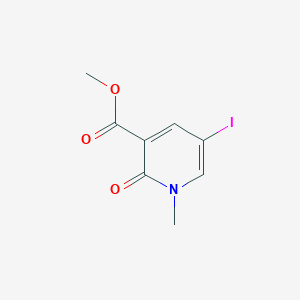

![4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine](/img/structure/B13334117.png)
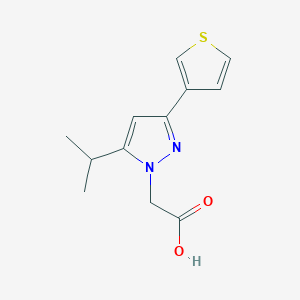
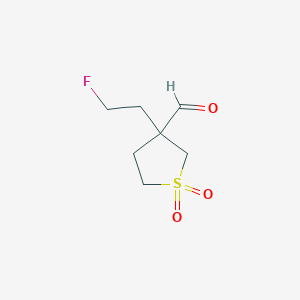
![Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate](/img/structure/B13334136.png)
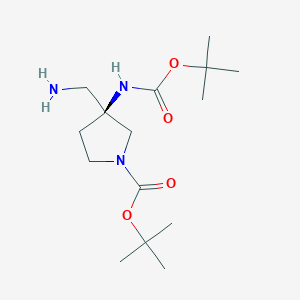
![1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13334154.png)
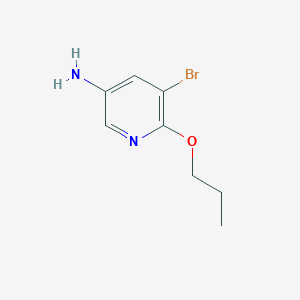
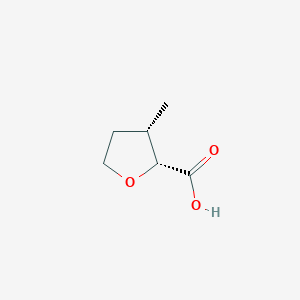

![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13334171.png)

